tert-Butyltrichlorosilane

Surface modification Self-assembled monolayers Adsorption kinetics

Linear alkyltrichlorosilanes form dense SAMs, frustrating low-density surface modification. tert-Butyltrichlorosilane overcomes this with 100-1000× lower adsorption efficiency, enabling tunable surface composition and steric control. • Yields disordered, low-density SAMs for biosensor interfaces • Key precursor for tert-butyl silsesquioxanes & POSS synthesis • PEG alternative for single-molecule fluorescence passivation • ≥95% purity; white solid; shipped under wet ice

Molecular Formula C4H9Cl3Si
Molecular Weight 191.55 g/mol
CAS No. 18171-74-9
Cat. No. B097515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyltrichlorosilane
CAS18171-74-9
Molecular FormulaC4H9Cl3Si
Molecular Weight191.55 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](Cl)(Cl)Cl
InChIInChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3
InChIKeyMOOUPSHQAMJMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyltrichlorosilane Overview


tert-Butyltrichlorosilane (CAS 18171-74-9) is a tert-alkyltrichlorosilane characterized by a bulky tert-butyl group and three reactive silicon-chlorine bonds. It is a white crystalline solid at room temperature with a melting point of 97-100 °C and a boiling point of 132-134 °C . The compound is primarily utilized as a precursor for synthesizing silicon-based materials, including silsesquioxanes , and as a surface-modifying agent where the tert-butyl group imparts unique hydrophobic and steric characteristics [1].

Silicon-based material precursor (silsesquioxanes / POSS)
Surface modifier with steric control and hydrophobic character
Requires anhydrous handling due to high moisture sensitivity

tert-Butyltrichlorosilane Substitution Limitations


Substituting tert-butyltrichlorosilane with a linear alkyltrichlorosilane or a less sterically hindered silane can fundamentally alter the outcome of surface functionalization and synthesis. The bulky tert-butyl group significantly changes the compound's adsorption kinetics [1], hydrolysis behavior, and the steric environment of the resulting modified surface or synthesized molecule. Unlike its linear n-alkyl counterparts, which form dense, crystalline self-assembled monolayers (SAMs) due to efficient packing, the tert-butyl variant exhibits drastically reduced adsorption efficiency and produces a more disordered, less densely packed interface [1]. This difference is quantitative and must inform procurement decisions.

Property
tert-Butyltrichlorosilane
n-Alkyltrichlorosilanes
Adsorption kinetics
Drastically lower efficiency, disordered interface
High efficiency, dense crystalline SAMs
Physical state at RT
White crystalline solid (mp 97–100 °C)
Liquid (e.g., n-octyltrichlorosilane)
Steric environment
Bulky tert-butyl group limits packing
Linear chains pack densely, higher order

tert-Butyltrichlorosilane vs. n-Alkyltrichlorosilanes


Adsorption Efficiency vs. n-Alkyltrichlorosilanes

In the competitive formation of self-assembled mixed monolayers (SAMs) on silica, n-alkyltrichlorosilanes (regardless of chain length) exhibit a markedly higher adsorption efficiency than tert-butyltrichlorosilane [1]. This difference is observed across a range of total silane concentrations and directly impacts the composition of the resulting mixed SAMs.

Adsorption Efficiency
Head-to-head
100–1000× lower vs. n-alkyltrichlorosilanes
Supports adsorption-kinetics review; longer contact times or higher concentrations may be needed
Competitive adsorption on silica, 1–10 mM total silane
Surface modification Self-assembled monolayers Adsorption kinetics

Physical State vs. n-Octyltrichlorosilane

The physical state of tert-butyltrichlorosilane is a solid at standard laboratory temperatures, a property that distinguishes it from many common linear alkyltrichlorosilanes which are liquids . This difference has direct implications for handling, dosing, and solubility.

Physical State
Data to verify
Target White crystalline solid, mp 97–100 °C
Comparator Liquid at RT (n-octyltrichlorosilane)
Solid-state handling and dissolution protocols required
Literature-reported physical constants; verify lot-specific behavior
Material properties Handling Procurement

Hydrolysis Sensitivity

tert-Butyltrichlorosilane is classified with a high hydrolytic sensitivity rating, indicating its rapid reaction with moisture and protic solvents . This is a critical parameter for procurement, storage, and experimental design, as it dictates the required handling conditions.

Hydrolytic Sensitivity
Data to verify
Rating: 8
Anhydrous technique essential; rapid reaction with moisture
Based on vendor safety/handling data
Hydrolytic stability Handling Reactivity

tert-Butyltrichlorosilane Applications


Controlled Sub-Monolayer Surface Modification

When the research goal is to create a surface with a low density of bulky tert-butyl groups rather than a densely packed hydrophobic layer, tert-butyltrichlorosilane is the superior reagent. Its 100- to 1000-fold lower adsorption efficiency compared to n-alkyltrichlorosilanes [1] provides a built-in kinetic control mechanism, allowing for the precise tuning of surface composition in mixed monolayers. This is essential for applications where a dense, crystalline alkyl layer would be detrimental, such as in certain biosensor interfaces or in creating surfaces with specific steric constraints for molecular recognition.

Silsesquioxane and POSS Nanostructure Synthesis

tert-Butyltrichlorosilane serves as a key precursor for the synthesis of tert-butyl-substituted silsesquioxanes and polyhedral oligomeric silsesquioxanes (POSS) via hydrolytic condensation [1]. Unlike linear alkyltrichlorosilanes, which can promote the formation of extended siloxane networks, the bulky tert-butyl group helps to cage the condensation, favoring the formation of discrete, molecularly defined silsesquioxane structures. This specific application is unique to the tert-butyl derivative and cannot be achieved with its n-alkyl counterparts.

Single-Molecule Imaging and Bioassay Surface Passivation

For passivating glass or silica surfaces in single-molecule fluorescence microscopy, tert-butyltrichlorosilane is a documented alternative to polyethylene glycol (PEG) coatings [1]. Its hydrophobic tert-butyl group helps prevent non-specific adsorption of biomolecules, a critical requirement for reducing background noise. The use of this specific silane is cited in patents for creating surfaces suitable for complex biological samples [1], offering a more robust solution compared to PEG-based methods that may be prone to surface fouling.

Application
Selection Property
Validation Focus
Controlled sub-monolayer surface modification
Kinetic control via low adsorption efficiency
Mixed monolayer composition and surface density
Silsesquioxane / POSS nanostructure synthesis
Bulky tert-butyl group promotes cage formation
Discrete, molecularly defined POSS structures
Single-molecule imaging and bioassay passivation
Hydrophobic surface passivation behavior
Non-specific biomolecule adsorption prevention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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